![molecular formula C20H24N4O4S B2901642 Ethyl 4-(2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893980-48-8](/img/structure/B2901642.png)
Ethyl 4-(2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives have been studied for their potential as inhibitors of acetylcholinesterase, an enzyme that plays a key role in neurological function .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy . The presence of different functional groups such as the piperazine ring, the pyridazinone ring, and the thioacetyl group would give distinct signals in the NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of different functional groups .Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive functions . Inhibition of these enzymes is a key strategy in managing Alzheimer’s disease, as it helps increase acetylcholine levels .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . The compound with the best AChE activity was found to show competitive inhibition , meaning it competes with acetylcholine for the active site of the enzyme . This prevents the breakdown of acetylcholine, thereby increasing its levels.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is often impaired in Alzheimer’s disease . This can help alleviate symptoms associated with acetylcholine deficiency .
Result of Action
The primary result of the compound’s action is the increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in patients with Alzheimer’s disease, where acetylcholine levels are typically low .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target enzymes.
Safety and Hazards
Future Directions
The future research directions for this compound could potentially involve further exploration of its medicinal properties, particularly its potential as an acetylcholinesterase inhibitor . Other possible directions could include the synthesis of related compounds and the investigation of their properties .
properties
IUPAC Name |
ethyl 4-[2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-12-10-23(11-13-24)19(25)14-29-18-9-8-16(21-22-18)15-6-4-5-7-17(15)27-2/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOKRJMNBAVFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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